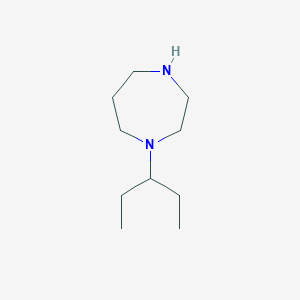

1-(Pentan-3-yl)-1,4-diazepane

描述

Structure

3D Structure

属性

IUPAC Name |

1-pentan-3-yl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-10(4-2)12-8-5-6-11-7-9-12/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCKXJVCVQOCFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1 Pentan 3 Yl 1,4 Diazepane Systems

Nucleophilic and Electrophilic Functionalization of Nitrogen Centers

The nitrogen atoms in the 1,4-diazepane ring are nucleophilic and readily react with a variety of electrophiles. The presence of the pentan-3-yl group on one nitrogen may lead to differences in the reactivity between the two nitrogen atoms due to steric hindrance.

Reaction with Isocyanates and Isothiocyanates

Secondary amines, such as those present in the 1,4-diazepane ring, are known to react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. In the case of 1-(pentan-3-yl)-1,4-diazepane, the reaction can potentially occur at the unsubstituted secondary amine (N-4) or the N-1 position, though the latter is sterically more hindered.

The reaction with an isocyanate, such as phenyl isocyanate, would lead to the formation of a substituted urea. Similarly, reaction with an isothiocyanate, like phenyl isothiocyanate, would yield the corresponding thiourea derivative. The general transformation is illustrated below:

Table 1: Hypothetical Reactions with Isocyanates and Isothiocyanates

| Reactant 1 | Reactant 2 | Product |

| This compound | Phenyl isocyanate | 4-(Phenylcarbamoyl)-1-(pentan-3-yl)-1,4-diazepane |

| This compound | Phenyl isothiocyanate | 4-(Phenylthiocarbamoyl)-1-(pentan-3-yl)-1,4-diazepane |

Note: The regioselectivity of this reaction would need to be determined experimentally, but the less sterically hindered N-4 position is the more probable site of reaction.

Sulfonylation Reactions

The nitrogen atoms of this compound can be readily sulfonylated by reacting with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. This reaction results in the formation of stable sulfonamide derivatives. Similar to the reactions with isocyanates, the sulfonylation is expected to preferentially occur at the less sterically hindered N-4 position.

Table 2: Representative Sulfonylation Reactions of 1,4-Diazepane Analogs

| 1,4-Diazepane Derivative | Sulfonylating Agent | Product | Reference |

| (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane | 5-chlorosulfonyl-4-fluoroisoquinoline | (S)-tert-butyl 4-((4-fluoroisoquinolin-5-yl)sulfonyl)-3-methyl-1,4-diazepane-1-carboxylate | |

| 1,4-diazepane | 3,3-dimethylbutylsulfonyl chloride | 1,4-bis(3,3-dimethylbutylsulfonyl)-1,4-diazepane | |

| 1,4-diazepane | isoquinoline-5-sulfonyl chloride | 5-((1,4-diazepan-1-yl)sulfonyl)isoquinoline |

These examples demonstrate the general reactivity of the 1,4-diazepane core towards sulfonylation, a transformation that is also applicable to this compound.

Manipulation of Side Chains and Ring Substituents

While the primary focus of reactivity lies at the nitrogen centers, the pentan-3-yl side chain is largely unreactive under typical functionalization conditions for the diazepane ring. However, should the side chain contain functional groups, these could be manipulated. For the parent compound, derivatization would first involve introducing functionality to the ring or the existing side chain through more vigorous reactions, which are generally not selective.

Ring Interconversions and Derivatization into Fused Heterocyclic Systems (e.g., Triazolo[1,5-a]diazepines)

The 1,4-diazepane scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. A notable example is the construction of triazolo[1,5-a]diazepines. This transformation typically involves the reaction of a 1,4-diazepane derivative with a reagent that can provide the necessary atoms to form the triazole ring.

One common synthetic route involves the reaction of a 1-amino-1,4-diazepane derivative with a carboxylic acid or its derivative. While there is no specific literature on this transformation starting from this compound, the general strategy has been applied to other diazepine (B8756704) systems. For instance, the condensation of a hydrazine-containing intermediate with a suitable carbonyl compound can lead to the formation of a fused triazole ring.

The synthesis of related fused systems, such as imidazo[1,5-a]diazepines, has also been reported, highlighting the versatility of the diazepine core in constructing diverse heterocyclic frameworks.

Stability and Degradation Pathways in Various Chemical Environments

The 1,4-diazepane ring is generally stable under neutral and basic conditions. However, like other amines, it can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. Under acidic conditions, the nitrogen atoms will be protonated, forming water-soluble salts.

The stability of the C-N bonds can be compromised under certain reductive conditions or in the presence of specific catalysts. For instance, catalytic hydrogenation at high pressures and temperatures could potentially lead to ring-opening or degradation. The presence of the bulky pentan-3-yl group might influence the conformational preferences of the ring and, consequently, its stability and degradation profile, although specific studies on this aspect are lacking.

Spectroscopic Characterization Methodologies and Advanced Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of 1-(Pentan-3-yl)-1,4-diazepane with high accuracy. This precise mass measurement allows for the unambiguous determination of the molecular formula (C₁₀H₂₂N₂). The calculated exact mass for the protonated molecule [M+H]⁺ is a key piece of data for its definitive identification.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 171.1856 |

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the cleavage of the pentan-3-yl group and fragmentation of the diazepane ring, leading to characteristic fragment ions that can be used to confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H | 3300 - 3500 | Stretching |

| C-H (sp³) | 2850 - 3000 | Stretching |

| C-N | 1000 - 1250 | Stretching |

| N-H | 1550 - 1650 | Bending |

The presence of a band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching vibration of the secondary amine in the diazepane ring. The strong absorptions in the 2850-3000 cm⁻¹ range would correspond to the C-H stretching vibrations of the alkyl groups. The C-N stretching vibrations would be expected to appear in the fingerprint region of the spectrum.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. For this compound, while a specific crystal structure is not publicly available, analysis of closely related 1,4-diazepane derivatives provides significant insight into the expected structural features. The principles and findings from analogous structures are discussed herein to project the likely solid-state characteristics of the title compound.

Determination of Molecular Geometry and Conformation (e.g., Boat Conformation)

The seven-membered 1,4-diazepane ring is conformationally flexible and can adopt several non-planar arrangements to minimize steric and torsional strain. The most common conformations observed for seven-membered rings are the chair, boat, and twist-boat forms. researchgate.net The specific conformation adopted by a 1,4-diazepane derivative in the crystalline state is influenced by the nature and substitution pattern on the diazepane ring.

For instance, the crystal structure of the parent 1,4-diazepane, also known as homopiperazine, reveals a pseudo-chair conformation in the solid state. mdpi.com In a more substituted derivative, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered diazepane ring also adopts a chair conformation. nih.gov This conformation is characterized by specific puckering parameters, which quantify the degree and nature of the ring's non-planarity. The puckering parameters for this analog are detailed in the table below.

| Puckering Parameter | Value | Reference |

| QT | 0.721(2) Å | nih.gov |

| q2 | 0.259(2) Å | nih.gov |

| q3 | 0.673(2) Å | nih.gov |

| φ(2) | -157.2(4)° | nih.gov |

| φ(3) | 5.16(14)° | nih.gov |

This data is for the analog 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one and is presented to illustrate typical values for a diazepane ring in a chair conformation.

In this chair conformation, substituents on the ring can occupy either axial or equatorial positions. In the case of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the bulky 4-chlorophenyl groups are found in equatorial orientations to minimize steric hindrance. nih.gov For this compound, it is anticipated that the pentan-3-yl group would similarly favor an equatorial position on one of the nitrogen atoms to achieve greater thermodynamic stability.

While the chair conformation appears to be prevalent, other conformations such as the boat or twist-boat are also possible. For example, a boat-sofa conformation has been observed in a related 1,5-benzodiazepine derivative. researchgate.net The energy difference between these conformations can be small, and the presence of specific substituents or intermolecular interactions in the crystal lattice can stabilize a conformation that might be less favored in solution. researchgate.net Therefore, the definitive conformation of this compound in the solid state can only be ascertained through experimental X-ray diffraction analysis.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions that collectively stabilize the crystal lattice. These interactions, though weaker than covalent bonds, are directional and play a crucial role in determining the physical properties of the solid. For this compound, the presence of two nitrogen atoms, one of which is a secondary amine, suggests that hydrogen bonding will be a key feature of its crystal packing.

In the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the molecules form dimers through intermolecular N—H⋯O hydrogen bonds. nih.gov The structure is further stabilized by C—H⋯O hydrogen bonds and C—Cl⋯π interactions. nih.gov For this compound, which lacks an oxygen acceptor but possesses an N-H donor, it is highly probable that N—H⋯N hydrogen bonds would be a dominant interaction, linking molecules into chains or other supramolecular motifs.

The types of intermolecular interactions observed in a related diazepane derivative are summarized in the table below.

| Interaction Type | Donor | Acceptor | Reference |

| Hydrogen Bond | N—H | O | nih.gov |

| Hydrogen Bond | C—H | O | nih.gov |

| π-Interaction | C—Cl | π (ring) | nih.gov |

This data is for the analog 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. For this compound, N—H⋯N hydrogen bonds would be expected in place of N—H⋯O bonds.

Ultimately, a complete understanding of the solid-state structure of this compound, including its precise molecular geometry, conformation, and the intricacies of its crystal packing, awaits its synthesis and subsequent analysis by single-crystal X-ray diffraction.

Computational Chemistry and Theoretical Investigations of 1 Pentan 3 Yl 1,4 Diazepane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable molecular structures, energy levels, and various other physicochemical properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. nih.gov Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium-sized molecules like 1-(Pentan-3-yl)-1,4-diazepane.

Geometry optimization is a key application of DFT, where the algorithm seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process involves iteratively calculating the forces on each atom and adjusting their positions until the forces converge to zero, resulting in a stable, low-energy conformation. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G* or larger are commonly employed for such calculations on heterocyclic compounds. ifj.edu.pl

For this compound, DFT calculations would predict the most stable conformation of both the seven-membered diazepane ring and the flexible pentan-3-yl substituent. The results of such a hypothetical optimization would provide precise values for bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

Hypothetical Optimized Geometric Parameters for this compound (Chair Conformation)

Calculated at the B3LYP/6-31G level of theory.*

| Parameter | Atom Pair/Group | Value |

| Bond Length (Å) | C-N (ring) | 1.47 |

| C-C (ring) | 1.54 | |

| N-C (substituent) | 1.48 | |

| C-H | 1.09 | |

| Bond Angle (°) | C-N-C (ring) | 114.5 |

| N-C-C (ring) | 112.0 | |

| C-N-C (subst-ring) | 118.0 | |

| Dihedral Angle (°) | C-N-C-C (ring) | -55.6 |

| N-C-C-C (ring) | 65.2 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. wikipedia.orgchemeurope.com The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but does not fully account for electron correlation. chemeurope.com More advanced methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, build upon the HF result to include electron correlation effects, yielding more accurate energy and property predictions at a higher computational cost. chemeurope.com

These methods are invaluable for predicting key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. mdpi.com

Hypothetical Electronic Properties of this compound

Calculated at the MP2/6-311G* level of theory.*

| Property | Value (eV) | Significance |

| HOMO Energy | -8.54 | Electron-donating ability |

| LUMO Energy | 1.23 | Electron-accepting ability |

| HOMO-LUMO Gap | 9.77 | Chemical stability, reactivity |

| Ionization Potential | 8.54 | Energy to remove an electron |

| Electron Affinity | -1.23 | Energy released upon electron gain |

Reaction Mechanism Elucidation and Transition State Analysis

Understanding how chemical reactions occur at a molecular level is a central goal of chemistry. Computational chemistry provides a virtual laboratory to study reaction pathways, identify intermediates, and characterize transition states that are often difficult or impossible to observe experimentally.

For a reaction involving this compound, such as N-alkylation or a ring-forming reaction, DFT is an effective method for elucidating the mechanism. The process begins by optimizing the geometries of the reactants and products. Next, a search for the transition state (TS)—the highest energy point along the reaction coordinate—is performed. A true transition state is a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once a transition state is located, its structure provides insight into the geometry of the activated complex. The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), a key determinant of the reaction rate. Furthermore, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the minimum energy path downhill from the transition state, confirming that it correctly connects the intended reactants and products. mdpi.com

Hypothetical Activation Energies for a Reaction of this compound

Reaction: N-methylation with CH₃I

| Parameter | Value (kcal/mol) | Method |

| ΔE‡ (Forward Reaction) | 18.5 | B3LYP/6-311+G |

| ΔE (Reaction Energy) | -12.3 | B3LYP/6-311+G |

Coordination Chemistry and Ligand Design with 1,4 Diazepane Scaffolds

Exploration of 1,4-Diazepane as a Chelating Ligand

The 1,4-diazepane ring, a seven-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in coordination chemistry. Its ability to act as a chelating ligand stems from the presence of two donor nitrogen atoms. This bidentate nature allows the 1,4-diazepane moiety to coordinate with a variety of metal ions, forming stable chelate rings. The flexibility of the seven-membered ring allows it to adopt various conformations, such as a twisted chair, which influences the geometry of the resulting metal complexes. researchgate.net

The N-H protons of the parent 1,4-diazepane can be substituted with various functional groups, a key feature in ligand design. This substitution allows for the fine-tuning of the ligand's steric and electronic properties, thereby influencing the coordination environment and reactivity of the metal center. For instance, the introduction of a pentan-3-yl group at one of the nitrogen atoms, to form 1-(pentan-3-yl)-1,4-diazepane, introduces a bulky alkyl substituent. This group can exert significant steric influence, affecting the approach of substrates to the metal center in catalytic applications and influencing the packing of molecules in the solid state for materials science.

The coordination of 1,4-diazepane and its derivatives has been explored with a range of transition metals, including but not limited to nickel, copper, and platinum. mdpi.com The resulting complexes exhibit diverse coordination geometries, which are dependent on the metal ion's preferred coordination number and the steric demands of the substituents on the diazepane ring.

Formation and Characterization of Metal Complexes

The formation of metal complexes with 1,4-diazepane-based ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The synthesis of these complexes is often straightforward, leading to the formation of crystalline products that can be characterized by a variety of spectroscopic and analytical techniques.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: Changes in the N-H stretching frequencies (for unsubstituted or monosubstituted diazepanes) and the appearance of new bands corresponding to metal-nitrogen bonds can confirm the coordination of the ligand to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for characterizing the ligand and its complexes in solution. Coordination to a metal ion typically results in shifts in the chemical shifts of the protons and carbons of the diazepane ring.

UV-Visible Spectroscopy: This technique is particularly useful for studying the electronic properties of transition metal complexes, providing information about the d-d transitions and charge transfer bands, which are influenced by the coordination environment.

Structural Characterization:

The characterization of metal complexes of this compound would follow these established methods. The data obtained would provide insights into how the pentan-3-yl group influences the structure and properties of the resulting complexes.

Table 1: Representative Spectroscopic Data for 1,4-Diazepane Metal Complexes

| Technique | Observation | Interpretation |

| IR Spectroscopy | Shift in N-H and C-N stretching frequencies | Coordination of nitrogen atoms to the metal center. |

| 1H NMR | Downfield or upfield shift of diazepane ring protons | Change in the electronic environment upon complexation. |

| UV-Visible | Appearance of new absorption bands | d-d electronic transitions of the metal ion in the ligand field. |

Note: This table presents generalized data for 1,4-diazepane complexes. Specific values for this compound complexes would require experimental determination.

Design Principles for 1,4-Diazepane-Based Ligands in Catalysis and Materials Science

The design of 1,4-diazepane-based ligands for specific applications in catalysis and materials science is guided by several key principles. The ability to modify the diazepane scaffold at its nitrogen atoms is a significant advantage, allowing for the systematic variation of ligand properties.

In Catalysis:

The steric and electronic properties of the ligand play a crucial role in determining the activity and selectivity of a metal-based catalyst.

Steric Control: The introduction of bulky substituents, such as the pentan-3-yl group in this compound, can create a specific steric environment around the metal center. This can influence substrate binding and favor certain reaction pathways, leading to enhanced selectivity.

Electronic Tuning: The electronic nature of the substituents on the nitrogen atoms can modulate the electron density at the metal center. Electron-donating groups will increase the electron density, which can enhance the catalytic activity of late transition metals in oxidative addition reactions. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which can be beneficial for other types of catalytic transformations.

In Materials Science:

The design of 1,4-diazepane-based ligands for materials science applications focuses on controlling the assembly of metal complexes in the solid state to create materials with desired properties, such as specific magnetic, optical, or porous characteristics.

Supramolecular Assembly: The substituents on the diazepane ring can participate in non-covalent interactions, such as hydrogen bonding or van der Waals forces, which can direct the self-assembly of metal complexes into extended one-, two-, or three-dimensional networks.

Functionalization: The incorporation of functional groups into the ligand framework can impart specific properties to the resulting material. For example, the introduction of chromophores could lead to photoactive materials, while the incorporation of chiral centers could be used to generate chiral magnets.

The systematic modification of the 1,4-diazepane scaffold, as exemplified by the conceptual compound this compound, provides a powerful strategy for the development of new metal complexes with tailored properties for a wide range of applications in catalysis and materials science.

Supramolecular Chemistry of 1 Pentan 3 Yl 1,4 Diazepane Derivatives

Investigation of Non-Covalent Interactions in Solid-State Architectures

The solid-state structure of 1,4-diazepane derivatives is governed by a variety of weak, non-covalent forces. researchgate.net These interactions, including hydrogen bonds and π-stacking, dictate the packing of molecules in the crystal lattice, influencing the material's physical properties. umich.eduresearchgate.net The interplay of these forces can lead to the formation of diverse and complex three-dimensional networks.

Hydrogen bonds are among the most significant interactions in directing the assembly of diazepane derivatives. While classical N-H...O or O-H...N bonds are common in derivatives with appropriate functional groups, weaker C-H...N and C-H...π interactions also play a critical role.

C-H...π Interactions: When aromatic substituents are present on the diazepane scaffold, C-H bonds can interact with the electron-rich π-systems of these rings. nih.gov This type of hydrogen bond is crucial in controlling the orientation of molecules within the crystal lattice. Studies on related heterocyclic systems have established the importance of these weak interactions in the formation of stable solid-state structures. nih.govmdpi.com

The specific geometry and strength of these hydrogen bonds are dependent on the nature and position of substituents on the 1,4-diazepane core.

For 1,4-diazepane derivatives that incorporate aromatic rings (such as benzo[b] researchgate.netresearchgate.netdiazepines), π-stacking interactions are a dominant feature in their solid-state assembly. researchgate.net These interactions occur between the planar surfaces of adjacent aromatic rings, driven by a combination of electrostatic and van der Waals forces. The arrangement of these stacked rings can be parallel-displaced or T-shaped, influencing the electronic properties of the material. In the solid-state self-assembly of certain 1,4-diazepine derivatives, π-π stacking has been observed to contribute significantly to the formation of extended supramolecular chains. researchgate.net

| Interaction Type | Description | Example in Diazepane Derivatives |

| C-H...N | A weak hydrogen bond where a carbon-hydrogen bond acts as the donor and a nitrogen atom as the acceptor. | Contributes to the packing of diazepane rings in the absence of stronger donors. |

| C-H...π | An interaction between a C-H bond and the electron cloud of an aromatic ring. | Helps define the orientation of aromatic substituents relative to the core ring. |

| π-Stacking | An attractive, non-covalent interaction between aromatic rings. | A key organizing force in the crystal structures of aromatic diazepine (B8756704) derivatives, such as benzodiazepines. researchgate.net |

Polymorphism and Crystallization Engineering

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net These different forms, or polymorphs, can exhibit distinct physical properties. The study of polymorphism in 1,4-diazepane derivatives is important for understanding their stability and behavior. researchgate.net The conformationally flexible seven-membered ring of the diazepane core can adopt different arrangements, giving rise to conformational polymorphism. researchgate.net

Research on a benzo[b] researchgate.netresearchgate.netdiazepine derivative has shown the existence of two polymorphic modifications, α and β. researchgate.net These polymorphs differ not only in the conformation of the individual molecules but also in the dimensionality of their hydrogen-bonded motifs, forming either a one-dimensional chain or a zero-dimensional dimer. researchgate.net

The formation of specific polymorphs can often be controlled by the choice of crystallization solvent, a practice known as crystallization engineering. researchgate.net The polarity of the solvent can influence which molecular conformation and which intermolecular interactions are favored during the crystallization process.

For the aforementioned benzo[b] researchgate.netresearchgate.netdiazepine derivative, the selective formation of its polymorphs was achieved by varying the solvent: researchgate.net

Crystallization from a polar protic solvent, such as ethanol, resulted in the thermodynamically more stable α-form. researchgate.net

Using a low-polarity solvent like chloroform (B151607) led to the formation of the metastable β-form. researchgate.net

This solvent-dependent behavior highlights the delicate energy balance between different crystal packing arrangements and the role of solvent-solute interactions in tipping that balance.

| Solvent | Polarity | Resulting Polymorph | Supramolecular Motif |

| Ethanol | Polar Protic | α-form (thermodynamically stable) | 1D hydrogen-bonded chain researchgate.net |

| Chloroform | Low-polarity | β-form (metastable) | 0D hydrogen-bonded dimer researchgate.net |

Self-Assembly of 1,4-Diazepane Derivatives into Supramolecular Assemblies

The programmed assembly of molecules into larger, ordered structures is a cornerstone of supramolecular chemistry. 1,4-Diazepane derivatives, through the strategic placement of functional groups, can be designed to self-assemble into complex architectures. researchgate.net

One study demonstrated the synthesis and solid-state self-assembly of a 1,4-diazepine derivative where water molecules acted as a "molecular glue". researchgate.net In this structure, a tetrameric water cluster was found to bridge the diazepine molecules, facilitating the formation of an extended two-dimensional supramolecular network through a combination of O-H...O, O-H...N, and C-H...O hydrogen bonds. This example underscores how co-crystallized solvent molecules can play an active and critical role in directing the self-assembly process. researchgate.net

Molecular Recognition Properties of the Diazepane Core

Molecular recognition refers to the specific binding of a host molecule to a guest molecule through non-covalent interactions. The 1,4-diazepane core, with its defined three-dimensional shape and distribution of hydrogen bond donors and acceptors, has the potential to act as a host for various guest molecules.

The mechanism of molecular recognition is often linked to the specific conformation of the diazepine ring. nih.gov Studies on related 1,4-benzodiazepines have proposed that the receptor binding site recognizes a specific conformation of the diazepine ring. nih.gov This principle of conformational recognition is fundamental to how the diazepane core can selectively interact with other molecules or biological targets. The ability to control the formation of different polymorphs through solvent selection is also a form of molecular recognition, where the growing crystal surface selectively incorporates molecules in a specific conformation and orientation from the solution. researchgate.net

Applications in Advanced Materials Science and Chemical Tool Development

Role as Synthetic Intermediates and Building Blocks for Complex Architectures

There is no available scientific literature detailing the use of 1-(Pentan-3-yl)-1,4-diazepane as a synthetic intermediate or a building block for the creation of more complex molecular architectures. Research in this area tends to focus on other derivatives of the 1,4-diazepane core, and the specific contributions of a pentan-3-yl substituent have not been explored in published studies.

Integration into Functional Materials

No research has been published on the integration of this compound into fluorescent dyes or its application in optoelectronic materials. The photophysical properties that would be essential for such applications, including absorption and emission spectra, quantum yields, and excited-state lifetimes, have not been reported for this compound.

There is no documented use of this compound in the development of photoswitchable systems. The design of molecular switches often requires the incorporation of specific photoresponsive moieties, and there is no indication in the available literature that this compound has been functionalized for this purpose.

Development of Chemical Probes for Research (excluding biological applications)

There is no evidence in the scientific literature of this compound being developed or utilized as a chemical probe for any non-biological research applications. The synthesis and characterization of this compound for the purpose of detecting or quantifying other chemical species or for elucidating chemical processes have not been reported.

Patent Landscape and Scalable Production Methodologies

Review of Key Patents Pertaining to 1,4-Diazepane Derivative Synthesis

The patent literature reveals various strategies for the synthesis of 1,4-diazepane derivatives, often focusing on the production of specific, high-value compounds for the pharmaceutical industry. These patents typically protect novel synthetic routes, key intermediates, or methods that improve yield and purity for large-scale manufacturing.

A notable example is patent EP2818463A1, which details a production method for (S)-1-(5-isoquinolinesulfonyl)-3-methyl-1,4-diazepane, a compound identified as useful for treating cerebrovascular disorders and glaucoma. The patented method emphasizes achieving high yield and purity on a large scale without significant environmental impact. google.com The key steps involve the reaction of (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane with 5-chlorosulfonyl-4-fluoroisoquinoline, followed by deprotection. google.com This patent highlights the industrial importance of securing efficient and scalable routes to specific, therapeutically relevant 1,4-diazepane derivatives.

Another patent, SU583758A3, describes a process for preparing new condensed derivatives of 1,4-diazepine with a general formula, indicating broad claims over a class of related compounds. google.com Such patents are crucial for protecting the intellectual property surrounding a whole family of potential drug candidates.

The synthesis of benzodiazepines, which are structurally related to diazepanes, is also heavily patented. These patents often describe cyclization reactions that form the core seven-membered ring, providing a foundation of chemical knowledge applicable to 1,4-diazepane synthesis. researchgate.net

Table 1: Selected Patents in 1,4-Diazepane and Derivative Synthesis

| Patent Number | Title/Subject | Key Innovation/Methodology | Industrial Relevance |

|---|---|---|---|

| EP2818463A1 | Production method of 1,4-diazepane derivatives | Provides a method for producing (S)-1-(5-isoquinolinesulfonyl)-3-methyl-1,4-diazepane at high yield and purity suitable for large-scale production. google.com | Pharmaceutical manufacturing of specific therapeutic agents. google.com |

| SU583758A3 | Method of preparing 1,4-diazepine derivatives or salts thereof | Describes a process for preparing new condensed 1,4-diazepine derivatives. google.com | Broad protection for a class of potentially bioactive compounds. google.com |

Challenges and Innovations in Industrial-Scale Production

Transitioning a synthetic route from a laboratory bench to an industrial scale presents numerous challenges, including issues with reproducibility, yield, purity, and cost-effectiveness. The synthesis of complex heterocyclic compounds like 1,4-diazepane derivatives is no exception.

Reproducibility Issues: A significant hurdle in chemical synthesis is the "reproducibility crisis," where reactions reported in the literature fail to give the same results when repeated in a different setting. nih.govresearchgate.net This can be due to a variety of factors, such as insufficient detail in published methods, variability in raw material quality, and subtle differences in reaction conditions that are not always reported. nih.gov In the context of 1,4-diazepane synthesis, a lack of reproducibility can lead to batch-to-batch variation, impacting product quality and regulatory compliance.

Innovations in Scalable Synthesis: To overcome these challenges, researchers focus on developing more robust and efficient synthetic methods. In the case of the N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, an innovative approach involving the repeated addition of the aldehyde and the reducing agent (sodium borohydride) was developed. This method was found to shift the reaction equilibrium towards the desired tri-alkylated product, significantly improving its yield and simplifying isolation. nih.gov Another innovative approach in the broader field of diazepine (B8756704) synthesis involves the use of efficient catalysts, such as Keggin-type heteropolyacids, which can improve reaction rates and yields while potentially being recyclable, thus reducing costs and waste. nih.govmdpi.com

Green Chemistry Principles and Sustainable Synthesis Routes for 1,4-Diazepanes

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental footprint. researchgate.netresearchgate.net This involves designing chemical processes that minimize waste, use less hazardous substances, improve energy efficiency, and utilize renewable resources. researchgate.net

Application of Green Chemistry in Heterocycle Synthesis: The synthesis of heterocyclic compounds, including 1,4-diazepanes, is an area where green chemistry principles can have a significant impact. Key strategies include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or fluorinated solvents. frontiersin.org

Catalysis: Employing catalysts to replace stoichiometric reagents, which improves atom economy and reduces waste. Heterogeneous catalysts are particularly attractive as they can be easily recovered and reused. frontiersin.org

Alternative Energy Sources: Using methods like microwave irradiation or mechanochemistry (ball milling) can reduce reaction times, increase yields, and often eliminate the need for solvents. tandfonline.comunigoa.ac.in

Multicomponent Reactions: Designing reactions where multiple starting materials are combined in a single step to form the final product. This reduces the number of synthetic steps, saving time, energy, and resources, and minimizing waste. frontiersin.org

Sustainable Routes to Diazepanes: Specific examples of green approaches to diazepine synthesis are emerging. One study reports a palladium-catalyzed transfer hydrogenation/condensation cascade performed under solvent-free, microwave-assisted conditions to produce 1,4-benzodiazepine-2,5-diones. mdpi.com This method is environmentally benign and highly efficient. The use of N-propargylamines as building blocks for 1,4-diazepane cores is another promising route that offers high atom economy and shorter synthetic pathways. rsc.org

Table 2: Application of Green Chemistry Principles in Heterocyclic Synthesis

| Green Chemistry Principle | Application in Synthesis | Example/Benefit |

|---|---|---|

| Waste Prevention | One-pot synthesis, multicomponent reactions. researchgate.net | Reduces the number of intermediate isolation and purification steps, minimizing solvent and material loss. |

| Atom Economy | Catalytic reactions, addition reactions. | Maximizes the incorporation of starting materials into the final product. N-propargylamine routes to diazepanes are an example. rsc.org |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and catalysts. frontiersin.org | Replaces hazardous reagents with safer alternatives, improving worker safety and reducing environmental impact. |

| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. frontiersin.org | Eliminates or reduces the use of volatile and toxic organic solvents. |

| Design for Energy Efficiency | Microwave-assisted synthesis, mechanochemistry (ball milling). tandfonline.comunigoa.ac.in | Reactions are often faster and occur at lower temperatures, reducing energy consumption. |

| Use of Catalysis | Heterogeneous catalysts, biocatalysts. | Catalysts are used in small amounts and can often be recycled, reducing waste compared to stoichiometric reagents. frontiersin.org |

常见问题

Q. What are the recommended synthetic routes for 1-(Pentan-3-yl)-1,4-diazepane, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of 1,4-diazepane with a pentan-3-yl halide (e.g., bromide or chloride) under basic conditions. Key parameters include:

- Solvent : Aprotic solvents like DMF or THF ensure optimal nucleophilic substitution .

- Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation of diazepane .

- Temperature : Reflux conditions (60–80°C) improve reaction kinetics . Post-synthesis, purification via silica gel chromatography (e.g., ethyl acetate/methanol gradients) ensures high purity .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regioselectivity of the pentan-3-yl substitution and diazepane ring integrity. Peaks for methylene protons adjacent to nitrogen (~3.0–3.5 ppm) are critical markers .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z: ~183.2 for C₁₁H₂₂N₂) .

- IR Spectroscopy : Stretching frequencies for C-N bonds (~1,100 cm⁻¹) and alkyl C-H (~2,850 cm⁻¹) confirm functional groups .

Q. What physicochemical properties of this compound are critical for drug discovery applications?

- Lipophilicity : The pentan-3-yl group increases logP compared to shorter-chain analogs, enhancing membrane permeability .

- Solubility : Polar aprotic solvents (e.g., DMSO) are preferred due to moderate aqueous solubility (~1–5 mg/mL) .

- pKa : The diazepane nitrogen (pKa ~7–8) influences protonation states under physiological conditions .

Advanced Research Questions

Q. How does the pentan-3-yl substituent affect structure-activity relationships (SAR) in receptor binding studies?

- Steric Effects : The branched pentan-3-yl group may hinder binding to flat receptor pockets compared to linear alkyl chains. For example, fluorobenzyl-diazepane analogs show reduced affinity when substituents introduce steric bulk .

- Lipophilicity vs. Selectivity : Increased logP improves CNS penetration but may reduce selectivity for peripheral targets. Comparative studies with 1-propyl-1,4-diazepane (logP ~1.5) highlight trade-offs .

- Methodology : Use competitive radioligand binding assays (e.g., for GPCRs) to quantify affinity shifts caused by substituent modifications .

Q. How can researchers resolve contradictions in reported biological activity data for diazepane derivatives?

- Purity Verification : Contradictions often arise from impurities. Validate compound purity via HPLC (>95%) and elemental analysis .

- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO) or buffer pH can alter IC₅₀ values. Standardize protocols across studies .

- Stereochemical Considerations : Unreported enantiomers (if present) may exhibit divergent activities. Chiral HPLC or asymmetric synthesis clarifies this .

Q. What computational strategies predict the pharmacokinetic profile of this compound?

- QSAR Models : Correlate structural descriptors (e.g., topological polar surface area, molar refractivity) with absorption/distribution parameters .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models .

- CYP450 Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor identify likely oxidation sites (e.g., C-H bonds adjacent to nitrogen) .

Q. What in vitro toxicological models are suitable for preliminary safety assessment?

- Hepatotoxicity : Use HepG2 cells to monitor ALT/AST release after 24–48 hr exposure .

- Genotoxicity : Ames test (with/without metabolic activation) detects mutagenic potential .

- Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR) assess arrhythmia risk .

Methodological Best Practices

- Stereoselective Synthesis : If chirality is introduced, employ chiral auxiliaries or catalysts (e.g., BINAP-ruthenium complexes) .

- Data Reproducibility : Document reaction scales, solvent batches, and chromatography gradients meticulously .

- Collaborative Validation : Cross-validate biological findings with independent labs using shared compound batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。